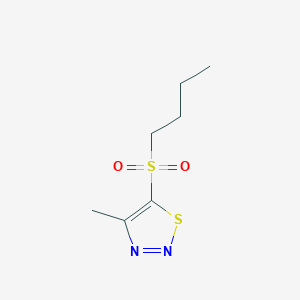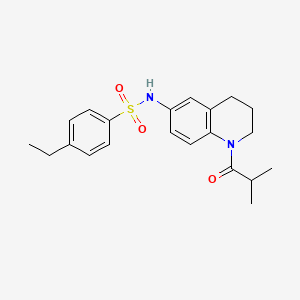![molecular formula C26H27ClN4O2S B2371445 N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115458-33-7](/img/structure/B2371445.png)
N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27ClN4O2S and its molecular weight is 495.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel derivatives similar in structure to the specified compound, focusing on their potential antimicrobial activity. For instance, the synthesis of thiazolidinone and acetidinone derivatives, including compounds with chlorophenyl and isopentyl groups, demonstrated antimicrobial efficacy against a range of microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Antitumor Potential
Some derivatives have shown promising antitumor activity, particularly against human breast adenocarcinoma cell lines. A specific compound, structurally related to the one of interest, was identified as the most active in a series, indicating a potential application in cancer treatment research. This highlights the significance of these compounds in developing new therapeutic strategies for cancer (El-Morsy, El-Sayed, & Abulkhair, 2017).
Structure and Crystallography
Crystallographic studies of compounds with a similar core structure have provided insights into their molecular conformation and stability. These studies can aid in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents. The detailed structural analysis helps in identifying key features responsible for their biological activities (Subasri et al., 2016).
Design and Synthesis of Derivatives
The design and synthesis of novel derivatives based on the core pyrrolopyrimidine structure have been a focus of research to explore their therapeutic potential. These studies involve modifying the molecular structure to enhance biological activity, stability, and selectivity for specific targets. The process includes the development of various analogs to investigate the relationship between structure and activity, aiming to discover new drugs with improved efficacy and safety profiles (Gangjee et al., 2005).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2S/c1-17(2)13-14-31-25(33)24-23(19(15-30(24)3)18-9-5-4-6-10-18)29-26(31)34-16-22(32)28-21-12-8-7-11-20(21)27/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBKWVLERTZIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

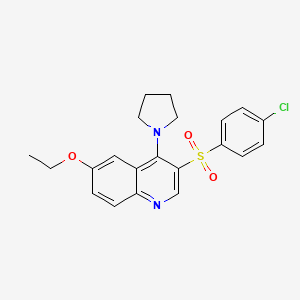
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
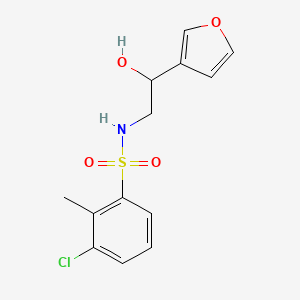
![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)
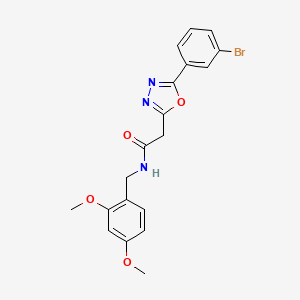
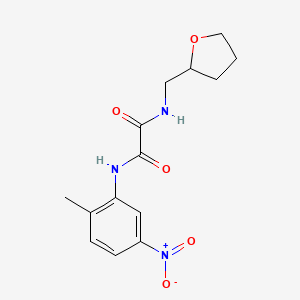

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)
